molecular formula C9H14BrNOS B13295582 4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol

4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol

Cat. No.: B13295582
M. Wt: 264.18 g/mol
InChI Key: NLCCFHYHTKEWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C9H14BrNOS This compound features a bromothiophene moiety attached to a butanol backbone via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 2-amino-2-methyl-1-propanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

4-[(4-bromothiophen-2-yl)methylamino]butan-2-ol

InChI

InChI=1S/C9H14BrNOS/c1-7(12)2-3-11-5-9-4-8(10)6-13-9/h4,6-7,11-12H,2-3,5H2,1H3

InChI Key

NLCCFHYHTKEWBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CS1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.